Cas no 185040-41-9 (HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER)

Technical Introduction: 5-Aminohexanoic acid 1,1-dimethylethyl ester (tert-butyl ester) is a protected derivative of 6-aminohexanoic acid, featuring a sterically hindered tert-butyl group that enhances stability under acidic and basic conditions. This compound is particularly valuable in peptide synthesis and organic transformations, where the tert-butyl ester acts as a temporary protecting group for the carboxyl functionality, enabling selective deprotection without affecting other sensitive moieties. Its structural features facilitate controlled reactivity in multi-step syntheses, making it a useful intermediate in pharmaceuticals and specialty chemicals. The amino group allows further functionalization, broadening its utility in heterocyclic and polymer chemistry. Storage under inert conditions is recommended to maintain integrity.
HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER structure
185040-41-9 structure
Product Name:HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER
CAS No:185040-41-9
MF:C10H21NO2
MW:187.27924323082
MDL:MFCD24230996
CID:3443572
PubChem ID:19711359
Update Time:2025-05-24

HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER
    • EN300-886947
    • tert-butyl 5-aminohexanoate
    • 185040-41-9
    • MDL: MFCD24230996
    • Inchi: 1S/C10H21NO2/c1-8(11)6-5-7-9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3
    • InChI Key: WCKWNXVCGNDUHD-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)CCCC(N)C

Computed Properties

  • Exact Mass: 187.157228913Da
  • Monoisotopic Mass: 187.157228913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER Pricemore >>

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Additional information on HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER

HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER: A Comprehensive Overview

HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER, also known by its CAS No. 185040-41-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of hexanoic acid, with a unique structure that includes an amino group at the fifth position and an ester group derived from 1,1-dimethylethyl alcohol. Its molecular formula is C₁₁H₂₃NO₂, and it has a molecular weight of 207.3 g/mol.

The compound's structure is characterized by a six-carbon chain (hexanoic acid backbone), with an amino group (-NH₂) attached to the fifth carbon and an ester group (-O-CO-) linked to the 1,1-dimethylethyl moiety. This configuration makes it a versatile molecule with potential applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The ester group enhances the compound's solubility in organic solvents, making it easier to handle and process in laboratory settings.

Recent studies have highlighted the potential of HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER as a precursor for bioactive molecules. Researchers have explored its role in the synthesis of peptide analogs and other bioactive compounds. For instance, the amino group at the fifth position can serve as a site for further functionalization, enabling the creation of complex molecules with tailored biological activities.

In terms of physical properties, this compound is typically a white crystalline solid with a melting point of approximately 62°C and a boiling point around 238°C under standard conditions. Its density is about 0.98 g/cm³, and it is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate.

The synthesis of HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER involves a multi-step process that begins with the preparation of hexanoic acid. The amino group is introduced via nucleophilic substitution or amide formation reactions, followed by esterification with 1,1-dimethylethyl alcohol using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. Its structure allows for easy modification to create derivatives with enhanced pharmacokinetic properties such as improved bioavailability and reduced toxicity. For example, researchers have investigated its use as a building block for peptide-based drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's.

In addition to its role in pharmaceuticals, this compound has shown potential in agrochemical applications. Its ability to act as a precursor for bioactive molecules makes it valuable in the development of pesticides and herbicides with improved efficacy and reduced environmental impact.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER. Researchers are focusing on developing catalytic processes that minimize waste generation and reduce energy consumption during production.

The compound's stability under various storage conditions has been extensively studied to ensure its suitability for long-term use in industrial applications. Studies indicate that it remains stable under normal storage conditions (room temperature and dry environment) but may degrade upon prolonged exposure to heat or moisture.

In conclusion, HEXANOIC ACID, 5-AMINO-, 1,1-DIMETHYLETHYL ESTER (CAS No. 185040-41-9) is a versatile chemical compound with significant potential across multiple industries. Its unique structure enables its use as an intermediate in drug discovery and agrochemical development while ongoing research continues to uncover new applications for this intriguing molecule.

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